The compound 2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that belongs to the class of organic compounds known as alpha amino acid amides. This compound features a unique combination of functional groups, including an oxadiazole ring, a quinazolinone structure, and a methylsulfanyl-substituted phenyl group. It is classified as a small molecule and is currently categorized as an experimental drug in various databases, such as DrugBank (Accession Number: DB07067) .
The synthesis of this compound typically involves multiple steps, including:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography are often employed to purify intermediates and the final product.
The molecular formula for this compound is , with an average molecular weight of approximately 378.446 g/mol. The structural representation includes:
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions is essential for developing derivatives with enhanced pharmacological properties.
This compound shows promise in various scientific fields, particularly in medicinal chemistry due to its potential anticancer properties linked to its oxadiazole scaffold. Research highlights its ability to selectively interact with nucleic acids and proteins involved in cancer progression, making it a candidate for further development as an anticancer agent . Additionally, derivatives of this compound may find applications in other therapeutic areas, including anti-inflammatory and antimicrobial treatments.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4